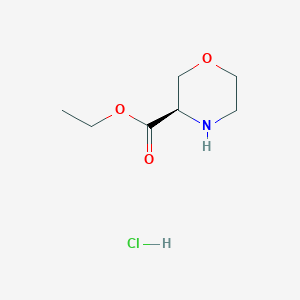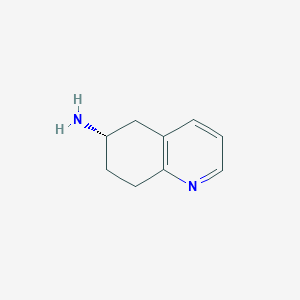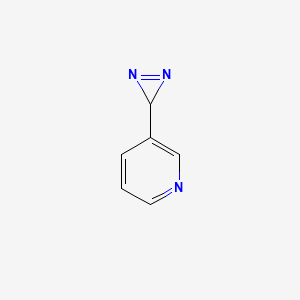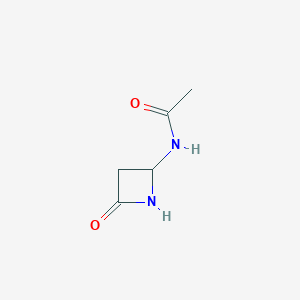
(R)-4-(Fluoromethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Fluoromethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring. These compounds have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Fluoromethyl)oxazolidin-2-one typically involves the reaction of a suitable fluoromethyl precursor with an oxazolidinone scaffold. One common method is the nucleophilic substitution reaction where a fluoromethyl group is introduced to the oxazolidinone ring under basic conditions .
Industrial Production Methods
Industrial production of ®-4-(Fluoromethyl)oxazolidin-2-one may involve continuous flow chemistry techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
®-4-(Fluoromethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule .
Scientific Research Applications
®-4-(Fluoromethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Oxazolidinone derivatives are explored for their potential as therapeutic agents in treating bacterial infections and other diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ®-4-(Fluoromethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Uniqueness
®-4-(Fluoromethyl)oxazolidin-2-one is unique due to the presence of the fluoromethyl group, which can enhance its biological activity and stability compared to other oxazolidinone derivatives. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .
Properties
Molecular Formula |
C4H6FNO2 |
|---|---|
Molecular Weight |
119.09 g/mol |
IUPAC Name |
(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6FNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 |
InChI Key |
FNZXXGGFJFIORC-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CF |
Canonical SMILES |
C1C(NC(=O)O1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)

![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)




![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)

![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)
